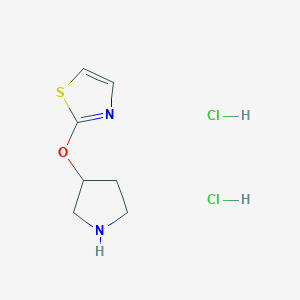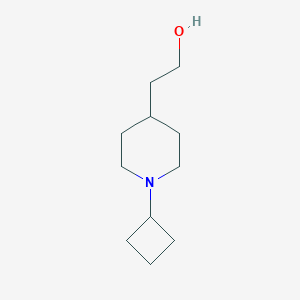
(R)-Dec-9-EN-2-OL
Overview
Description
®-Dec-9-EN-2-OL is an organic compound characterized by its chiral center and unsaturated alcohol functional group. This compound is notable for its applications in various fields, including organic synthesis and fragrance industries. The presence of a double bond and a hydroxyl group in its structure makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dec-9-EN-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne or alkene precursor.
Hydroboration-Oxidation: The alkyne or alkene undergoes hydroboration using borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to introduce the hydroxyl group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-Dec-9-EN-2-OL may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor.
Enzymatic Methods: Employing enzymes that catalyze the formation of the ®-enantiomer with high specificity.
Chemical Reactions Analysis
Types of Reactions: ®-Dec-9-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Dec-9-en-2-one or Dec-9-en-2-al.
Reduction: Decan-2-ol.
Substitution: Dec-9-en-2-chloride.
Scientific Research Applications
®-Dec-9-EN-2-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance industry for its pleasant aroma and as a precursor for other fragrance compounds.
Mechanism of Action
The mechanism of action of ®-Dec-9-EN-2-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the hydroxyl and double bond functionalities.
Pathways Involved: The compound may modulate signaling pathways by binding to receptors or enzymes, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
(S)-Dec-9-EN-2-OL: The enantiomer of ®-Dec-9-EN-2-OL with similar chemical properties but different biological activities.
Dec-9-EN-2-one: The oxidized form of ®-Dec-9-EN-2-OL.
Decan-2-ol: The saturated alcohol form of ®-Dec-9-EN-2-OL.
Uniqueness: ®-Dec-9-EN-2-OL is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomer and other related compounds.
Properties
IUPAC Name |
(2R)-dec-9-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3,10-11H,1,4-9H2,2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAYWUMDFPCBDF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCCCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


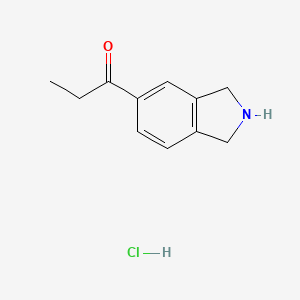
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)
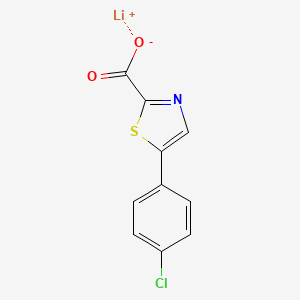
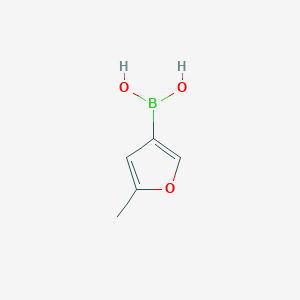
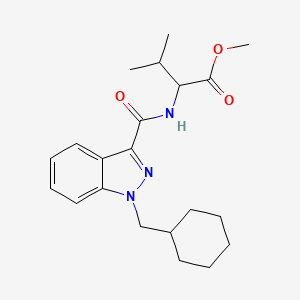
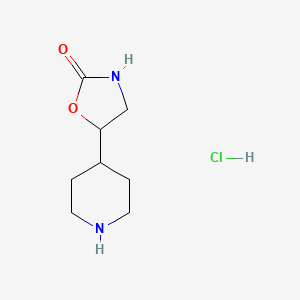
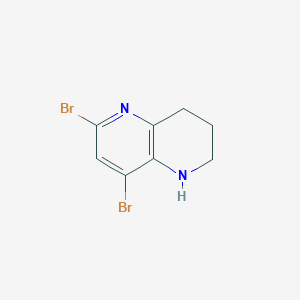
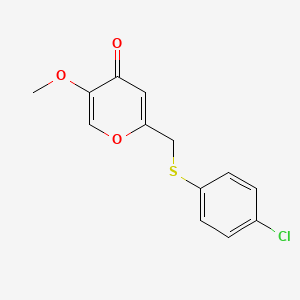
![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)
![tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate](/img/structure/B1435545.png)
![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)

